2-[2-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)ethoxy]ethyl (4-nitrophenyl) Carbonate
CAS No.: 1345681-74-4
Cat. No.: VC13796662
Molecular Formula: C15H14N2O8
Molecular Weight: 350.28 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)ethoxy]ethyl (4-nitrophenyl) Carbonate - 1345681-74-4](/images/structure/VC13796662.png)
Specification
CAS No. | 1345681-74-4 |
---|---|
Molecular Formula | C15H14N2O8 |
Molecular Weight | 350.28 g/mol |
IUPAC Name | 2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl (4-nitrophenyl) carbonate |
Standard InChI | InChI=1S/C15H14N2O8/c18-13-5-6-14(19)16(13)7-8-23-9-10-24-15(20)25-12-3-1-11(2-4-12)17(21)22/h1-6H,7-10H2 |
Standard InChI Key | FCTHMHZJVBYEGY-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOCCN2C(=O)C=CC2=O |
Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOCCN2C(=O)C=CC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three distinct regions:
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Maleimide Core: A 2,5-dioxopyrrole ring (C₄H₂O₂N) capable of Michael addition with thiol groups (-SH) at physiological pH .
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PEG-like Spacer: A diethylene glycol chain (OCH₂CH₂OCH₂CH₂) enhancing hydrophilicity and reducing steric hindrance during conjugation.
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4-Nitrophenyl Carbonate: A reactive leaving group (OCOO-C₆H₄-NO₂) facilitating nucleophilic substitution with amines (-NH₂) .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 1345681-74-4 | |
Molecular Formula | C₁₅H₁₄N₂O₈ | |
Molecular Weight | 350.28 g/mol | |
IUPAC Name | 2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl (4-nitrophenyl) carbonate | |
SMILES | C1=CC(=CC=C1N+[O-])OC(=O)OCCOCCN2C(=O)C=CC2=O | |
Solubility | Soluble in DMSO, DMF; insoluble in water |
Spectroscopic Characteristics
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IR Spectroscopy: Peaks at 1740 cm⁻¹ (carbonate C=O), 1700 cm⁻¹ (maleimide C=O), and 1520 cm⁻¹ (aromatic NO₂).
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NMR: ¹H NMR (DMSO-d₆) shows δ 8.2 ppm (aromatic protons), δ 4.3 ppm (methylene adjacent to carbonate), and δ 3.6 ppm (PEG spacer) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A three-step protocol derived from analogous pyrroline syntheses :
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Pd-Catalyzed Coupling: Aryl chlorides react with terminal alkynes to form α,β-alkynic ketones.
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Conjugate Addition: Propargylamine adds to alkynic ketones, yielding N-propargylic β-enaminones.
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Cyclization: Treatment with 4-nitrobenzenesulfenyl chloride forms the maleimide-carbonate structure .
Critical Parameters:
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Yield: 65–75% after purification via silica gel chromatography .
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Catalysts: Pd(PPh₃)₄ for coupling; triethylamine for deprotonation .
Industrial Manufacturing
MolCore’s ISO-certified process ensures ≥98% purity through:
Bioconjugation Mechanisms and Drug Delivery Applications
Thiol-Maleimide Coupling
The maleimide group reacts with cysteine residues (-SH) in proteins or peptides, forming stable thioether bonds (k = 10³–10⁴ M⁻¹s⁻¹ at pH 6.5–7.5) . Applications include:
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Antibody-Drug Conjugates (ADCs): Attaching cytotoxins to monoclonal antibodies (e.g., trastuzumab emtansine).
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PEGylation: Extending half-life of therapeutic proteins (e.g., interferons) .
Carbonate-Amine Reactions
The 4-nitrophenyl carbonate reacts with primary amines (-NH₂) via nucleophilic acyl substitution, releasing 4-nitrophenol (λmax = 400 nm, used for kinetic monitoring) . Applications include:
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Polymer-Drug Conjugates: Covalent attachment of doxorubicin to PEG carriers.
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Surface Functionalization: Modifying nanoparticles for targeted delivery .
Table 2: Comparison of Conjugation Strategies
Parameter | Thiol-Maleimide | Carbonate-Amine |
---|---|---|
Reaction Rate | Fast (minutes) | Moderate (hours) |
Stability | High in vivo | pH-sensitive |
Applications | ADCs, PEGylation | Polymer-drug systems |
Comparative Analysis with Structural Analogues
Mal-PEG2-CH2COOH (PubChem CID 10466938)
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Structure: Replaces 4-nitrophenyl carbonate with acetic acid .
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Applications: Carbodiimide-mediated coupling to hydroxyl groups .
Bis(4-nitrophenyl) Carbonate (CAS 5070-13-3)
Table 3: Functional Group Impact on Reactivity
Compound | Functional Group | Primary Use |
---|---|---|
Target Compound | Maleimide + Carbonate | Dual conjugation |
Mal-PEG2-CH2COOH | Maleimide + Carboxylic Acid | Carboxyl coupling |
Bis(4-nitrophenyl) Carbonate | Dual Carbonate | High-speed amination |
Emerging Research and Future Perspectives
Stability Enhancements
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Maleimide Alternatives: Thiomaleimides (reduced retro-Michael reactions) .
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PEG Alternatives: Polysarcosine spacers for improved biodegradability .
Targeted Drug Delivery
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Tumor-Specific ADCs: Using folate or HER2-targeting ligands.
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Prodrug Activation: UV-light-cleavable linkers for spatiotemporal release .
Environmental Impact Mitigation
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